molecular formula C16H22N6O2 B6907929 N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide

Cat. No.: B6907929
M. Wt: 330.38 g/mol
InChI Key: JUHIPEHIVGXWPE-UHFFFAOYSA-N
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Description

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c17-14(23)6-8-22-9-7-15(21-22)18-16(24)13-10-12(19-20-13)11-4-2-1-3-5-11/h7,9-11H,1-6,8H2,(H2,17,23)(H,19,20)(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHIPEHIVGXWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NN2)C(=O)NC3=NN(C=C3)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the amino and carboxamide groups.

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the pyrazole derivative with an isocyanate or by amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazole: A simpler analog with similar structural features but lacking the cyclohexyl and carboxamide groups.

    5-Cyclohexyl-1H-pyrazole-3-carboxamide: Similar but without the amino group, affecting its reactivity and biological activity.

    N-(3-Aminopropyl)pyrazole: Lacks the cyclohexyl group, which may influence its physical and chemical properties.

Uniqueness

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the cyclohexyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in scientific research and industry.

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